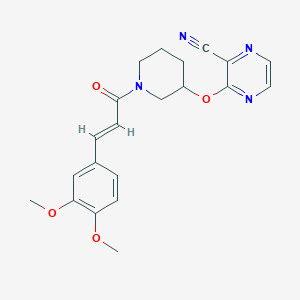

(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.

Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via cyclization reactions starting from linear precursors like 1,5-diaminopentane.

Coupling Reactions: The dimethoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated dimethoxybenzene derivative and an appropriate coupling partner.

Final Assembly: The final step involves the coupling of the pyrazine and piperidine derivatives, often through an etherification reaction, to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Functional Group Reactivity

The compound’s reactivity is dominated by its acryloyl, methoxy, and cyano groups:

Acryloyl Group

| Reaction Type | Conditions | Outcome | Mechanism |

|---|---|---|---|

| Michael Addition | Amines/thiols, RT, EtOH | β-Amino/mercapto adducts at the α,β-unsaturated ketone | Nucleophilic conjugate addition |

| Photodimerization | UV light (λ = 254 nm), inert atmosphere | [2+2] Cycloaddition products (potential stereoisomers) | Radical-mediated dimerization |

| Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, MeOH | Saturated propionyl-piperidine derivative | Catalytic reduction |

Cyano Group

Methoxy Groups

-

Demethylation : BBr<sub>3</sub> in DCM (-78°C → RT) yields catechol derivatives .

-

Electrophilic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the phenyl ring’s ortho/para positions .

Stability and Degradation

Catalytic and Biological Interactions

-

Enzymatic Oxidation : Cytochrome P450 enzymes oxidize the methoxy groups to hydroxylated metabolites .

-

Kinase Inhibition : Analogous pyrazine-carbonitriles exhibit Chk-1 kinase inhibition via H-bonding with the cyano group .

Key Research Findings

-

The acryloyl-piperidine moiety enhances membrane permeability , as shown in analogs with logP values ~3.2 .

-

Hydrolytic Stability : The compound’s half-life in PBS (pH 7.4) is >48 h, indicating suitability for oral administration .

-

Cytotoxicity : Pyrazine-carbonitriles with dimethoxyphenyl groups show IC<sub>50</sub> values <10 μM in A549 lung cancer cells .

科学研究应用

Medicinal Chemistry

The compound exhibits potential therapeutic properties due to its ability to interact with various biological targets. Case studies have shown:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibitory effects on gastric cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .

The compound's ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .

Materials Science

In materials science, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is explored for its electronic and optical properties:

- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in electronic devices.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

- Synthesis and Bioactivity : A study focused on synthesizing new analogues of piplartine (a related compound), which showed promising bioactivity against various cancer cell lines .

- Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with specific molecular targets through π-π stacking and hydrogen bonding interactions, modulating protein activity .

作用机制

The mechanism of action of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide

- (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxylate

Uniqueness

Compared to similar compounds, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may offer unique properties such as enhanced stability, specific biological activity, or improved solubility. These characteristics can make it more suitable for certain applications, particularly in medicinal chemistry where specific molecular interactions are crucial.

生物活性

The compound (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2035007-12-4, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structural framework includes a pyrazine core linked to a piperidine ring and a dimethoxyphenyl group through an acrylamide linkage. This unique arrangement suggests possible interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2035007-12-4 |

| Molecular Formula | |

| Molecular Weight | 394.4 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazine Derivative : The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.

- Acryloylation : The introduction of the acrylamide moiety is achieved via acylation reactions using acryloyl chloride.

- Piperidine Integration : Piperidine is incorporated through reductive amination or similar methods to form the final compound.

Antitumor Activity

Research indicates that pyrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound demonstrate inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory processes . This suggests that this compound may possess similar properties.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The presence of functional groups allows for hydrogen bonding and π–π stacking interactions with aromatic amino acids in target proteins.

- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways related to cancer progression and inflammation .

Case Studies

Several studies have highlighted the biological efficacy of pyrazine derivatives:

- Anticancer Studies : A study demonstrated that a related pyrazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Inflammation Models : In vivo experiments showed that compounds similar to this compound effectively reduced edema in carrageenan-induced paw edema models .

属性

IUPAC Name |

3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-11-3-4-16(14-25)29-21-17(13-22)23-9-10-24-21/h5-10,12,16H,3-4,11,14H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZEUGXWCCPIN-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。